1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
The synthesis of 1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole typically involves the [3+2] cycloaddition reaction between azides and alkynes. The reaction conditions often include the use of copper catalysts to enhance the reaction rate and yield . Industrial production methods may involve continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst .
Chemical Reactions Analysis
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Its derivatives have been studied for their anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism by which 1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its slightly more potent biological activities compared to 1,2,3-triazoles.
1,2,3-Triazole: Similar in structure but can have different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9N3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(2-phenylethynyl)benzotriazole |
InChI |
InChI=1S/C14H9N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H |
InChI Key |
HYRUCQORKVFELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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